Product packaging for benzyl N-(1-phenylbut-3-en-1-yl)carbamate(Cat. No.:CAS No. 138723-71-4)

benzyl N-(1-phenylbut-3-en-1-yl)carbamate

Cat. No.: B2536081
CAS No.: 138723-71-4
M. Wt: 281.355
InChI Key: ZBSDEVWSSMKYKL-UHFFFAOYSA-N
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Description

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate (CAS 138723-71-4) is a carbamate-based organic compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . This compound features a carbamate functional group, protected by a benzyloxycarbonyl (Cbz) group, which is a cornerstone in synthetic organic and medicinal chemistry for its role as a versatile amine-protecting group . The molecular structure also contains a phenyl ring and a terminal alkene, providing multiple sites for further chemical modification, making it a valuable synthetic intermediate or building block for the preparation of more complex molecules, such as pharmaceuticals and biologically active compounds . As a key scaffold, it is related to other Cbz-protected amines used in research, including the development of compounds investigated for activity against targets like cathepsin F and cruzipain . This product is intended for research applications as a chemical reagent and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the associated Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2 B2536081 benzyl N-(1-phenylbut-3-en-1-yl)carbamate CAS No. 138723-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-phenylbut-3-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-8,10-13,17H,1,9,14H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSDEVWSSMKYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Synthetic Transformations of Benzyl N 1 Phenylbut 3 En 1 Yl Carbamate

Reactions Involving the Olefinic Moiety

The terminal double bond in benzyl (B1604629) N-(1-phenylbut-3-en-1-yl)carbamate is amenable to a range of transformations that are fundamental in modern organic synthesis. These reactions allow for carbon-carbon bond formation, functional group interconversion, and the construction of cyclic systems.

Cross-Metathesis Reactions

Cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds. In the context of benzyl N-(1-phenylbut-3-en-1-yl)carbamate, CM allows for the extension and functionalization of the butenyl side chain. The reaction involves the catalytic exchange of substituents between the terminal olefin of the carbamate (B1207046) and a second olefinic partner. While nitrogen-containing compounds can sometimes pose challenges for metathesis catalysts, the use of a carbamate protecting group, such as the benzyloxycarbonyl (Cbz) group present in the title compound, generally allows for efficient catalysis.

A common application of this reaction is the coupling of N-protected allylic or homoallylic amines with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds. For instance, the reaction of protected N-allylamines with α,β-unsaturated ketones or esters in the presence of a second-generation Hoveyda-Grubbs catalyst can proceed efficiently. The presence of a Lewis acid, such as triphenyl borate, has been shown to significantly enhance the reaction rate and yield. organic-chemistry.org This tandem cross-metathesis followed by cyclization is a viable strategy for the one-pot synthesis of substituted pyrroles. organic-chemistry.org

The general scheme for the cross-metathesis of a protected homoallylic amine is as follows:

EntryAlkene PartnerCatalystProductYield (%)
1Methyl acrylateHoveyda-Grubbs IISubstituted Pyrrole (B145914)85
2Ethyl vinyl ketoneHoveyda-Grubbs IISubstituted Pyrrole93
3AcrylonitrileHoveyda-Grubbs IISubstituted Pyrrole78

Data is representative of cross-metathesis reactions of protected allylamines with electron-deficient olefins leading to pyrrole formation and is intended to be illustrative of the potential reactivity of this compound under similar conditions. organic-chemistry.org

Oxidative Cleavage of the Double Bond

The olefinic double bond of this compound can be cleaved to yield carbonyl compounds, a transformation that is useful for introducing new functional groups or for structural degradation studies. The most common methods for this transformation are ozonolysis and dihydroxylation followed by oxidative cleavage with a periodate (B1199274) salt.

Ozonolysis involves the reaction of the alkene with ozone (O₃) to form an unstable ozonide intermediate, which is then worked up under reductive (e.g., with zinc dust or dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions. Reductive workup of the ozonide derived from this compound would be expected to yield an aldehyde, specifically benzyl N-(1-oxo-3-phenylpropyl)carbamate.

EntryReagentsProductYield (%)Ref
11. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂OAldehydeNot Reported nih.gov
21. OsO₄ (cat.), NMO; 2. NaIO₄AldehydeTypically >80 harvard.edu
31. OsO₄ (cat.), NaIO₄, 2,6-lutidineAldehyde>90 harvard.edu

The presented data is based on general procedures for the oxidative cleavage of olefins and is illustrative of the expected outcome for this compound.

Intramolecular Cyclization Reactions

The olefinic moiety of this compound is strategically positioned to participate in a variety of intramolecular cyclization reactions, providing access to a range of valuable nitrogen-containing heterocycles. These reactions are often characterized by high levels of regio- and stereoselectivity.

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic olefins. For RCM to be applicable to a derivative of this compound, a second olefinic group must be present in the molecule. This can be achieved, for example, by N-allylation or by a preceding cross-metathesis reaction with a diene. The resulting diene can then undergo an intramolecular metathesis reaction, typically catalyzed by a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst, to form a cyclic amine derivative. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, usually ethylene. wikipedia.org This strategy is widely used for the synthesis of five-, six-, and seven-membered nitrogen heterocycles. wikipedia.org

The intramolecular aza-Michael addition is a key reaction for the synthesis of nitrogen heterocycles. This reaction involves the conjugate addition of the nitrogen atom of the carbamate (or the corresponding deprotected amine) to an α,β-unsaturated carbonyl moiety that can be installed on the molecule. For a derivative of this compound, this would require prior modification, for instance, through cross-metathesis with an enone. The subsequent intramolecular cyclization of the resulting N-protected amino-enone can lead to the formation of substituted piperidines. This transformation can be promoted by either acid or base catalysis. Biocatalytic approaches using transaminases have also been developed for the enantioselective synthesis of 2,6-disubstituted piperidines via an aza-Michael reaction. nih.gov

EntrySubstrateCatalyst/ConditionsProductYield (%)
1N-Cbz-amino enoneBiocatalyst (ω-TA)2,6-disubstituted piperidine (B6355638)High
2N-Cbz-amino enoneAcid or BaseSubstituted piperidineVaries

This table illustrates the general utility of the intramolecular aza-Michael addition for the synthesis of piperidines from suitable N-Cbz protected precursors. nih.gov

Palladium-catalyzed intramolecular carboamination provides a direct route to functionalized pyrrolidines from γ-aminoalkenes such as this compound. This reaction involves the coupling of the aminoalkene with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds via the formation of a new carbon-carbon and a new carbon-nitrogen bond in a single step, along with the creation of a five-membered ring. The use of cesium carbonate as a base has been shown to be effective for a broad range of substrates, including those with N-Boc and N-Cbz protecting groups. These reactions often proceed with high diastereoselectivity, affording trans-2,5-disubstituted pyrrolidines.

EntryAryl HalideLigandProductYield (%)Diastereomeric Ratio (trans:cis)
14-BromotolueneP(o-tol)₃2-Benzyl-5-(p-tolyl)pyrrolidine derivative75>20:1
24-BromoanisoleP(o-tol)₃2-Benzyl-5-(4-methoxyphenyl)pyrrolidine derivative80>20:1
31-Bromo-4-fluorobenzeneP(o-tol)₃2-Benzyl-5-(4-fluorophenyl)pyrrolidine derivative72>20:1

Data is representative of palladium-catalyzed carboamination of N-Cbz protected pentenylamines with various aryl bromides.

Pyrrole Synthesis via Intramolecular Cyclization

The direct intramolecular cyclization of this compound to a pyrrole derivative is not a commonly reported transformation, as the but-3-ene moiety lacks the necessary functionality for typical pyrrole ring-forming reactions like the Paal-Knorr synthesis. However, a closely related substrate, benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate, has been successfully used in the synthesis of N-Cbz protected 2-arylpyrroles. mdpi.comresearchgate.net

In a novel method, the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate, an α,β-unsaturated carbonyl compound, was carried out using oxalyl chloride in methanol (B129727) at room temperature. mdpi.com This reaction is believed to proceed via the in situ generation of HCl, which acts as a Lewis acid to catalyze the cyclization. mdpi.com This process yielded the desired benzyl 2-phenyl-1H-pyrrole-1-carboxylate in good yield (76%). mdpi.com This highlights that while the title compound is not an immediate precursor for pyrrole synthesis via this method, appropriate functionalization of its butenyl side chain (for instance, through oxidation) could create a suitable substrate for such intramolecular cyclizations.

Transformations at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, it can be deprotonated to form an anion, which can then undergo further reactions.

N-alkylation of benzyl carbamates can be achieved by treating the carbamate with a strong base followed by an alkylating agent. oup.comnih.gov The initial deprotonation of the N-H bond generates a nucleophilic nitrogen anion that can subsequently react with alkyl halides. oup.com It has been noted that using sodium salt of a urethane (B1682113) can lead to low yields and the formation of dialkylated products. oup.com However, specific methods have been developed to achieve efficient mono-alkylation. oup.comnih.gov

N-acylation of the carbamate nitrogen is less common and more challenging due to the already reduced nucleophilicity of the nitrogen atom.

Table 1: General Conditions for N-Alkylation of Benzyl Carbamates

Base Alkylating Agent Solvent Conditions Yield Reference
NaH Methyl iodide DMF --- 93% nih.gov
K₂CO₃ Dibromopentane Acetonitrile Reflux Excellent nih.gov

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group due to its stability under many reaction conditions and the variety of methods available for its removal. ijacskros.com

The most common and mildest method for the cleavage of a Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium catalyst, most often palladium on activated carbon (Pd/C), under a hydrogen atmosphere. thalesnano.com The process involves the cleavage of the benzylic C-O bond, liberating the free amine, which subsequently decarboxylates to yield the unprotected amine, along with toluene (B28343) and carbon dioxide as by-products. total-synthesis.com

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing hydrogen donors such as ammonium (B1175870) formate (B1220265) (HCONH₄) in the presence of a catalyst. researchgate.net These reactions are efficient and can be performed under mild conditions. thalesnano.comresearchgate.net

Table 2: Selected Conditions for Cbz Deprotection via Catalytic Hydrogenolysis

Catalyst Hydrogen Source Solvent Temperature Observations Reference
10% Pd/C H₂ (gas) Methanol (MeOH) Room Temp. Standard, efficient method. nih.gov
10% Pd/C H₂ (gas) EtOH:EtOAc (1:1) 60°C Increased conversion at higher temperatures. thalesnano.com
Pd/C Ammonium Formate Micellar (TPGS-750-M) Room Temp. Green chemistry approach in water. researchgate.net

While the Cbz group is stable to mild acids, it can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.com This mechanism involves the protonation of the carbamate followed by an SN2-type cleavage. total-synthesis.com

More recently, methodologies employing Lewis acids have been developed for Cbz deprotection, offering an alternative to hydrogenolysis, especially for substrates containing functional groups sensitive to reduction. A combination of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively and selectively deprotect N-Cbz groups at room temperature, tolerating other reducible functional groups. organic-chemistry.org Benzyl carbamates can also be cleaved using general Lewis acids. wikipedia.org

Deprotection Strategies for the Cbz Group

Derivatization for Further Synthetic Utility

This compound serves as a versatile building block for further synthetic transformations, primarily through reactions involving its terminal alkene. The presence of the Cbz-protected amine makes it a valuable chiral intermediate, particularly in the synthesis of amino alcohols and other complex nitrogen-containing molecules.

The terminal double bond can undergo a variety of classical alkene transformations:

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond to furnish a protected amino aldehyde, a highly valuable intermediate for chain extension and other modifications.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions would yield the corresponding diol, a protected 1,2-amino alcohol derivative.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide, which can be opened by various nucleophiles to install functionality at either the C3 or C4 position.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding a protected 1,4-amino alcohol.

Furthermore, the Cbz-protected amine itself can direct certain reactions or be converted into other functional groups after deprotection, highlighting the synthetic utility of the title compound as an intermediate in multi-step syntheses. organic-chemistry.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The synthesis of the target molecule, a chiral homoallylic amine derivative, can be achieved through several advanced catalytic methods, most notably three-component coupling reactions. The subsequent reactivity, particularly intramolecular cyclization, offers pathways to complex heterocyclic structures.

The synthesis of benzyl (B1604629) N-(1-phenylbut-3-en-1-yl)carbamate is efficiently approached through a modular three-component reaction, combining an aldehyde (benzaldehyde), an allylating agent (such as an allylboronate), and an amine source (benzyl carbamate). A prominent mechanistic pathway for this transformation, enabled by cooperative palladium/Lewis acid catalysis, involves a sequence of distinct steps. researchgate.net

Initially, a Lewis acid catalyzes the allylation of the aldehyde. This is followed by an olefin shift under the influence of palladium catalysis. The final key step is a Pd/Lewis acid co-catalyzed asymmetric allylic substitution, where the carbamate (B1207046) acts as the nucleophile. researchgate.net This modular approach allows for the flexible and convergent assembly of the final product from simple, readily available starting materials. researchgate.netnih.gov Organocatalytic methods have also emerged, utilizing chiral disulfonimides to catalyze the coupling of allyltrimethylsilane with in situ-formed N-Fmoc-imines, providing a metal-free alternative for synthesizing protected homoallylic amines. nih.gov

The general sequence for a cooperative palladium/Lewis acid-catalyzed three-component synthesis can be summarized as:

Lewis Acid-Catalyzed Allylation: Benzaldehyde reacts with the allylboronate, activated by a Lewis acid (LA), to form a homoallylic alcohol intermediate.

Olefin Isomerization: A palladium catalyst facilitates the migration of the double bond to form a new allylic alcohol derivative.

Asymmetric Allylic Amination: The palladium catalyst activates the allylic system, which is then attacked by benzyl carbamate to furnish the final product with control over stereochemistry. researchgate.net

Homoallylic carbamates like benzyl N-(1-phenylbut-3-en-1-yl)carbamate are valuable precursors for synthesizing nitrogen-containing heterocycles through intramolecular cyclization. These reactions often involve the activation of the alkene by an electrophile, followed by the nucleophilic attack of the carbamate nitrogen.

For instance, palladium-catalyzed aminochlorocyclization of related allylic carbamates provides a pathway to functionalized oxazolidinones. rsc.org Detailed mechanistic studies of this process, combining experimental and theoretical approaches, suggest that the reaction proceeds via an anti-aminopalladation of the alkene. This is followed by an oxidative cleavage of the C-Pd(II) bond, which occurs with retention of stereochemistry at the carbon center, ultimately forming the C-Cl bond. rsc.org

Similarly, bromoaminocyclization can be induced using N-bromosuccinimide (NBS) in the presence of an organocatalyst. researchgate.net The mechanism involves the activation of the bromine source by the catalyst, leading to the formation of a bromonium ion intermediate from the alkene. The carbamate nitrogen then attacks in an intramolecular fashion to yield the cyclized product. researchgate.net These cyclization cascades are powerful tools for rapidly building molecular complexity. researchgate.net

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. The stereocenter at the C1 position (the benzylic carbon) can be set with high fidelity using asymmetric catalysis.

In nickel-catalyzed cross-coupling reactions of benzylic carbamates with arylboronic esters, the choice of an achiral ligand can dictate the stereochemical outcome. nih.gov This represents a remarkable instance of catalyst control over the reaction mechanism. Specifically, using an N-heterocyclic carbene (NHC) ligand such as SIMes typically results in inversion of configuration at the electrophilic carbon. In contrast, employing a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) leads to retention of stereochemistry. nih.gov This switch is attributed to a significant change in the reaction mechanism, allowing for the selective synthesis of either enantiomer of the product from a single enantiomer of the starting material.

LigandStereochemical Outcome
SIMes (NHC)Inversion
PCy₃ (Phosphine)Retention

This table illustrates the ligand-dependent control of stereochemistry in Ni-catalyzed cross-coupling of benzylic carbamates. nih.gov

Organocatalysis also provides powerful strategies for stereocontrol. Chiral oxazaborolidinium ions, for example, can activate N-(2-hydroxyphenyl)imines through reversible chelation. This creates a rigid intermediate where one face of the imine is shielded by the catalyst's aryl group, directing the attack of an allylating agent to the opposite face with high enantioselectivity. nih.gov

The mechanisms of metal-catalyzed reactions are best understood by analyzing their catalytic cycles. For the synthesis of N-protected homoallylic amines, both palladium and nickel catalysts are prominent.

In a Pd-catalyzed allylic amination , a plausible cycle begins with the coordination of the catalyst to the alkene. The key step is an allylic C-H activation, which forms a π-allyl–Pd intermediate. Subsequent nucleophilic attack by the carbamate on this intermediate, followed by reductive elimination or protonolysis, releases the product and regenerates the active catalyst. acs.org

For nickel-catalyzed hydroamination of alkenes, a proposed catalytic cycle involves the following key steps:

Oxidative Addition: A Ni(0) catalyst undergoes oxidative addition into the N–O bond of an activating agent (like an anthranil) to form a nickel-nitrenoid intermediate.

Hydronickelation: The resulting aniline-Ni(II)-H species undergoes enantioselective hydrometalation across the alkene of the substrate (the butenyl chain). This step generates a chiral alkyl-Ni(II) species and typically sets the stereochemistry.

Reductive Elimination: The final C–N bond is formed through reductive elimination from the alkyl-Ni(II) intermediate, releasing the desired amine product and regenerating the Ni(0) catalyst. acs.org

These cycles highlight the versatility of transition metals in activating otherwise inert bonds and controlling reaction pathways to achieve high selectivity. youtube.comkubikat.org

Role of Intermediates and Transition States

The course of the reactions involving this compound is dictated by the relative stabilities of various intermediates and the energy barriers of the transition states connecting them.

In metal-catalyzed allylation reactions, π-allyl metal complexes are critical intermediates. acs.org For nickel-catalyzed reactions, the formation of specific organonickel species, such as alkyl-Ni(II) complexes, is crucial for the final bond-forming step. acs.org The geometry of these intermediates, influenced by the ligand sphere, directly impacts the stereochemical outcome of the reaction.

Transition states in these reactions are high-energy structures that represent the peak of the energy profile along the reaction coordinate. For example, in the solvolysis of related substituted benzyl carbamates, kinetic evidence points to a concerted 1,6-elimination mechanism that proceeds through a transition state leading to a highly reactive 1,4-quinonemethide intermediate. arkat-usa.org In enzymatic reactions, compounds structurally similar to the transition state can act as potent inhibitors; phosphorus-containing N-benzyl compounds have been studied as extended transition state analog inhibitors for metalloaminopeptidases. researchgate.net

Computational Chemistry Approaches (e.g., DFT calculations)

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating complex reaction mechanisms at the molecular level. youtube.com These calculations provide detailed insights into the structures and energies of reactants, products, intermediates, and, most importantly, transition states. reddit.com

For the reactions involving this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system as a function of atomic coordinates, a potential energy surface can be constructed to identify the lowest energy reaction pathway. nih.gov

Locate and Characterize Transition States: Algorithms like the Nudged Elastic Band (NEB-TS) method can identify the saddle point on the potential energy surface corresponding to the transition state. faccts.de A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. reddit.com

Explain Stereoselectivity: By comparing the activation energies of the transition states leading to different stereoisomers, DFT can predict and explain the observed enantioselectivity or diastereoselectivity of a reaction. For example, calculations were used to show that bromonium ion formation is the enantiodetermining step in the organocatalytic bromocyclization of O-allyl carbamates. researchgate.net

Analyze Non-Covalent Interactions: DFT can reveal subtle non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition state that are critical for catalysis and selectivity. researchgate.net

These computational studies provide a powerful complement to experimental work, offering a predictive framework for designing new catalysts and reaction conditions. nih.gov

Energetic Profiles of Reactions

Computational studies, typically employing density functional theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. For a reaction involving this compound, such a study would calculate the relative energies of reactants, transition states, intermediates, and products. This information provides critical insights into the reaction's feasibility, rate, and mechanism.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
TS1First Transition State+25.4
IntermediateA transient species formed during the reaction+5.2
TS2Second Transition State+18.9
ProductFinal product of the reaction-15.7

Note: The data presented in this table is hypothetical and serves as an example of the type of information generated from computational studies. Actual values would be dependent on the specific reaction and computational methodology.

Structural Characterization of Intermediates

The same computational methods used to determine energetic profiles can also be used to predict the three-dimensional structures of reaction intermediates. These transient species are often difficult or impossible to isolate and characterize experimentally due to their short lifetimes.

Computational modeling provides detailed information on bond lengths, bond angles, and dihedral angles of these intermediates. This structural data is crucial for understanding the reaction mechanism at a molecular level. For instance, in a cyclization reaction, the calculated structure of a cyclic intermediate would confirm the stereochemical outcome of the reaction. Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be calculated for these intermediates to aid in their potential experimental detection.

Table 2: Hypothetical Structural Data for a Reaction Intermediate

Structural ParameterDescriptionCalculated Value
C1-C2 Bond LengthLength of a newly formed bond in the intermediate1.54 Å
N-C1-C2 Bond AngleAngle indicating the geometry of the intermediate112.5°
H-C1-C2-H Dihedral AngleTorsional angle defining the conformation58.9°

Note: This table contains hypothetical data for illustrative purposes. The specific parameters and their values would be unique to the intermediate being studied.

Applications in Complex Molecular Architecture and Target Synthesis

Intermediate in the Synthesis of Biologically Relevant Molecules

Carbamates are integral to the synthesis of a vast array of biologically active compounds due to their stability and their role as a protected form of amines. The benzyloxycarbonyl (Cbz) group, in particular, is a widely utilized amine protecting group in organic synthesis because of its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence, a crucial aspect in the construction of complex molecules with multiple functional groups.

Benzyl (B1604629) carbamate (B1207046) derivatives are frequently employed as key intermediates in the synthesis of pharmaceuticals and other biologically significant molecules. Their ability to participate in a wide range of chemical transformations, including cyclization, cross-coupling, and addition reactions, makes them invaluable tools for medicinal chemists. The carbamate moiety can influence the stereochemical outcome of reactions at adjacent centers and can be a handle for introducing further molecular complexity.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. The development of efficient synthetic routes to these scaffolds is a central theme in organic chemistry. Benzyl N-(1-phenylbut-3-en-1-yl)carbamate and its structural relatives have proven to be valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems.

Pyrrole (B145914) Derivatives

The pyrrole ring is a fundamental component of many biologically active compounds, including heme, chlorophyll, and numerous pharmaceuticals. A novel approach to the synthesis of N-Cbz-protected 2-arylpyrroles has been developed utilizing a close analogue of the title compound. The intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride in methanol (B129727) at room temperature yields benzyl 2-phenyl-1H-pyrrole-1-carboxylate. In this reaction, hydrogen chloride, generated in situ from oxalyl chloride and methanol, acts as a Lewis acid to catalyze the cyclization.

ReactantReagentProductYield
Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamateOxalyl chloride, MethanolBenzyl 2-phenyl-1H-pyrrole-1-carboxylate76%

Table 1: Synthesis of a Pyrrole Derivative

Indolines

The indoline (B122111) scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities. The asymmetric synthesis of (2S)-substituted indolines has been achieved through an intramolecular aza-Michael addition. This reaction is mediated by a bifunctional organocatalyst, N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea, and utilizes benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate as the starting material. This process highlights the utility of carbamate-containing precursors in stereoselective cyclization reactions to form complex heterocyclic systems.

Piperidine (B6355638) and Pyrrolidine (B122466) Derivatives

Piperidine and pyrrolidine rings are among the most common nitrogen-containing heterocycles found in pharmaceuticals. The synthesis of these rings often involves the cyclization of acyclic precursors. While direct examples starting from this compound are not prevalent in the literature, the general strategy of intramolecular cyclization of homoallylic amines and carbamates is a well-established method for the construction of these heterocycles. For instance, the reaction of homoallylic amines with an electrophile generated from dimethyl sulfoxide (B87167) and hydrochloric acid can lead to the formation of 4-chloropiperidines. Similarly, various catalytic systems have been developed for the intramolecular hydroamination of alkenes, providing a route to both piperidines and pyrrolidines. The terminal alkene in this compound makes it a suitable substrate for such cyclization strategies, suggesting its potential as a precursor to substituted piperidine and pyrrolidine derivatives.

Contribution to Natural Product Synthesis Efforts (e.g., Taxol Side Chain Analogues)

The synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. Taxol (paclitaxel) is a potent anticancer agent with a complex molecular structure, including a unique C13 side chain that is crucial for its biological activity. The synthesis of Taxol and its analogues has been a subject of intense research. Carbamates play a critical role in the synthesis of the Taxol side chain. The Holton-Ojima β-lactam method, a key strategy for the synthesis of the Taxol side chain, involves the reaction of a β-lactam with an alcohol. The nitrogen of the β-lactam is often protected with a carbamate group. The synthesis of bridged Taxol analogues, designed to mimic the bioactive conformation of Taxol, has been accomplished using carbamate chemistry. These synthetic efforts underscore the importance of carbamate-containing building blocks in the construction of complex and biologically significant natural product analogues.

Precursor for Pharmacologically Active Scaffolds

Benzyl carbamate derivatives serve as versatile precursors for a wide range of pharmacologically active scaffolds. The ability to introduce diverse functionalities and to construct complex molecular architectures from these precursors makes them highly valuable in drug discovery. For example, benzyl carbamate derivatives have been utilized in the synthesis of compounds with potential applications as cholinesterase inhibitors for the treatment of neurodegenerative diseases. bldpharm.com Furthermore, the thiazole (B1198619) ring, a privileged structure in medicinal chemistry, can be incorporated into molecules starting from benzyl carbamate precursors, leading to compounds with potential therapeutic applications. mdpi.com The development of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (B10506) and noradrenaline reuptake inhibitors further illustrates the utility of benzyl carbamate derivatives in generating new classes of pharmacologically active agents. nih.gov

Precursor ScaffoldResulting Pharmacological ScaffoldPotential Therapeutic Area
Benzyl N-(3-acetylphenyl)carbamateCholinesterase inhibitorsNeurodegenerative diseases
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateThiazole-containing compoundsVarious
N-Benzyl-N-(pyrrolidin-3-yl)carboxamidesDual serotonin/noradrenaline reuptake inhibitorsDepression and other CNS disorders

Table 2: Examples of Pharmacologically Active Scaffolds from Benzyl Carbamate Precursors

Advanced Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "benzyl N-(1-phenylbut-3-en-1-yl)carbamate". While specific spectral data for the target compound is not publicly available, analysis of closely related analogs provides a clear indication of the expected chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide a detailed fingerprint of the molecule's structure. The aromatic protons of the two phenyl rings would appear in the downfield region, typically between δ 7.20 and 7.50 ppm. The benzylic protons of the carbamate (B1207046) protecting group are expected to resonate as a singlet around δ 5.10 ppm. The vinyl protons of the butenyl group would exhibit characteristic signals, with the internal proton appearing as a multiplet around δ 5.55-5.75 ppm and the terminal protons resonating as distinct signals between δ 5.00 and 5.20 ppm. The allylic protons adjacent to the chiral center would likely appear as a multiplet around δ 2.50 ppm. The proton attached to the chiral carbon, the methine proton, is expected to be observed around δ 4.60-4.80 ppm, and the NH proton of the carbamate would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-156 ppm. The aromatic carbons would generate a series of signals between δ 126 and 140 ppm. The benzylic carbon of the carbamate is anticipated to appear around δ 67 ppm. The carbons of the butenyl group would be found in the vinyl region, with the internal carbon at approximately δ 134 ppm and the terminal carbon around δ 118 ppm. The chiral methine carbon is expected to resonate around δ 54 ppm, and the allylic carbon at approximately δ 41 ppm.

There is no fluorine in the molecule, so ¹⁹F NMR spectroscopy is not applicable for the characterization of "this compound".

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl (B1604629) N-(1-phenylbut-3-en-1-yl)carbamate based on Analogous Compounds

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.20 - 7.50126.0 - 140.0
C=O-155.0 - 156.0
CH=CH₂5.55 - 5.75133.5 - 134.5
CH=CH₂5.00 - 5.20118.0 - 118.5
O-CH₂-Ph5.1066.5 - 67.5
Allyl-CH4.60 - 4.8054.0 - 55.0
Vinyl-CH₂2.5040.5 - 41.5

Note: These are predicted values based on structurally similar compounds and may vary from experimental data.

Mass Spectrometry (MS, HRMS, LRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of "this compound". The compound has a molecular formula of C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol .

Low-Resolution Mass Spectrometry (LRMS): In LRMS, the molecule is expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺) depending on the ionization technique used (e.g., Electrospray Ionization - ESI). For instance, in ESI-MS, a peak at m/z 304.1 corresponding to [M+Na]⁺ would be expected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for the sodium adduct of this compound ([C₁₈H₁₉NO₂Na]⁺) would be used to confirm the molecular formula with a high degree of confidence.

Fragmentation Analysis: The mass spectrum would also display characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways for carbamates include the loss of the benzyl group, the cleavage of the carbamate bond, and fragmentation of the butenyl side chain. These fragmentation patterns provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in "this compound". The IR spectrum would be characterized by several distinct absorption bands. A strong absorption band is expected in the region of 1690-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate would likely appear as a sharp to moderately broad band around 3300-3350 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching of the vinyl group is expected to show a band in the region of 1640 cm⁻¹. Furthermore, characteristic bands for the out-of-plane bending of the vinyl C-H bonds would be visible around 910-990 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Carbamate)Stretch3300 - 3350
C-H (Aromatic)Stretch> 3000
C-H (Aliphatic)Stretch< 3000
C=O (Carbamate)Stretch1690 - 1720
C=C (Vinyl)Stretch~1640
C-H (Vinyl)Out-of-plane bend910 - 990

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

"this compound" is a chiral molecule, and therefore, methods to determine its enantiomeric purity are crucial, especially in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The separation of the two enantiomers is achieved by using a chiral stationary phase (CSP). For carbamate compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving good separation. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. While specific HPLC methods for this exact compound are not detailed in the literature, methods developed for similar chiral carbamates would serve as a starting point for method development.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagent/ConditionsTimeYield
1LiAlH₄, THF, 20°C2 h~95%
2Benzyl chloroformate, THF12 h~85%

Basic: How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for structure refinement. Collect high-resolution data (Mo/Kα radiation, λ = 0.71073 Å) and solve via direct methods. SHELXTL (Bruker AXS) or Olex2 interfaces are recommended for visualization .
  • NMR spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JHH^3J_{\text{HH}} for alkene geometry) and NOESY correlations to confirm stereochemistry. For example, the allylic proton (δ ~5.2 ppm) shows distinct coupling patterns for cis vs. trans configurations .

Advanced: How can enantioselective synthesis of this carbamate be achieved using organocatalysis?

Methodological Answer:
Stereocontrol is feasible via chiral ammonium salt catalysis :

Substrate design : Use benzyl N-(1-hydroxy-2-phenylethyl)carbamate as a precursor.

Catalytic system : Employ (R)-BINOL-derived ammonium salts (5 mol%) in toluene/CH₂Cl₂ (9:1) at -20°C.

Phosphonium salt coupling : React with dimethyl phosphite to form α-aminophosphonates with >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. Key considerations :

  • Solvent polarity impacts transition-state stabilization.
  • Catalyst loading <5 mol% reduces cost without compromising yield.

Advanced: How do structural modifications (e.g., fluorophenyl substituents) affect biological activity?

Methodological Answer:

  • Antimetastatic potential : Analogues with fluorophenyl groups (e.g., tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate) show enhanced HIF-1 inhibition in prostate cancer cells (PC-3M-CT+ line).
  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F) improve metabolic stability but may reduce solubility.
    • Alkene position : Conjugation with the carbamate carbonyl enhances π-π stacking in target binding (confirmed via molecular docking) .

Q. Table 2: Biological Activity of Derivatives

SubstituentIC₅₀ (HIF-1 Inhibition)LogP
-H (Parent)12.5 μM4.17
-F (4-F)8.2 μM4.35

Advanced: What methodologies resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 78% vs. 95%) arise from:

Purification efficiency : Use of preparative HPLC vs. standard column chromatography.

Side reactions : Competing epoxidation of the but-3-enyl group under acidic conditions. Mitigate via low-temperature (-10°C) reaction control .

Analytical validation : Quantify purity via 19F^{19}\text{F}-NMR (for fluorinated derivatives) to detect unreacted starting materials .

Advanced: How is this carbamate utilized in polymer chemistry (e.g., as a macroinitiator)?

Methodological Answer:
The compound acts as a macroinitiator in ring-opening polymerization (ROP):

Synthesis of PCL-b-PαN3CL-g-PBA copolymers :

  • Initiate ε-caprolactone (ε-CL) polymerization at 110°C for 8 hours using benzyl N-(2-hydroxyethyl)carbamate.
  • Achieve controlled molecular weight (Đ = 1.2) via Sn(Oct)₂ catalysis .

Applications : Amphiphilic copolymers self-assemble into micelles (Dh = 50–100 nm) for drug delivery.

Critical parameters : Monomer-to-initiator ratio (10:1), reaction time, and solvent (toluene/CH₂Cl₂).

Advanced: What computational tools predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model hydrolysis of the carbamate group at pH 7.4.
  • DFT calculations : Calculate activation energy (ΔG‡) for esterase-mediated degradation (B3LYP/6-31G* basis set).
  • In silico validation : Compare with experimental HPLC-MS degradation profiles .

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